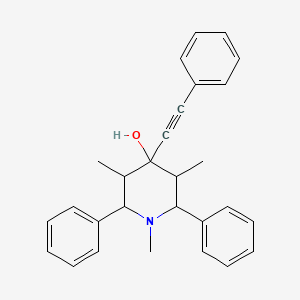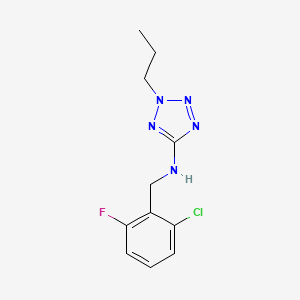
1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol is a complex organic compound with the molecular formula C27H29NO It is characterized by a piperidine ring substituted with three methyl groups, two phenyl groups, and a phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones and ammonia or primary amines.
Substitution Reactions:
Addition of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phenylethynyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a fully saturated piperidine ring.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ol: Lacks the phenylethynyl group, resulting in different chemical and biological properties.
2,4,6-Trimethylbenzoylphenyl phosphinate: Shares the trimethyl and phenyl groups but has a different core structure and functional groups.
Uniqueness
1,3,5-Trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol is unique due to the presence of the phenylethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H29NO |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2,6-diphenyl-4-(2-phenylethynyl)piperidin-4-ol |
InChI |
InChI=1S/C28H29NO/c1-21-26(24-15-9-5-10-16-24)29(3)27(25-17-11-6-12-18-25)22(2)28(21,30)20-19-23-13-7-4-8-14-23/h4-18,21-22,26-27,30H,1-3H3 |
Clave InChI |
HMVLFUWQWMPWKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(C(C(C1(C#CC2=CC=CC=C2)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Methylphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12492874.png)
![Ethyl 5-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12492875.png)
![17-(4-chloro-3-nitrophenyl)-14-ethyl-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B12492877.png)
![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide](/img/structure/B12492879.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12492883.png)

![3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea](/img/structure/B12492893.png)
![1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12492894.png)
![2,3-dichloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12492896.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12492907.png)
![N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B12492912.png)
![1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12492919.png)
![1-(2-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B12492927.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-methylquinoline-4-carboxamide](/img/structure/B12492931.png)
